Home > Products > Building Blocks P1719 > (2-Methylpyridin-3-yl)methanamine
(2-Methylpyridin-3-yl)methanamine - 58539-64-3

(2-Methylpyridin-3-yl)methanamine

Catalog Number: EVT-342085
CAS Number: 58539-64-3
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2-Methylpyridin-3-yl)methanamine is a primary amine compound containing a methylpyridine ring. It serves as a key building block in organic synthesis, particularly in the development of novel heterocyclic compounds. [] Its versatility arises from the presence of both the amine group and the pyridine ring, making it amenable to various chemical transformations. While its direct biological activities are not extensively reported, its derivatives demonstrate a wide range of potential applications in medicinal chemistry. Notably, (2-methylpyridin-3-yl)methanamine is not a registered drug and lacks established dosage information, and discussing its potential side effects falls outside the scope of this scientific analysis.

Cyclohexyl (5-(2-Acetamidobenzo[d]thiazol-6-yl)-2-Methylpyridin-3-yl)Carbamate (PK68)

Compound Description: PK68 is a potent inhibitor of receptor-interacting protein 1 kinase (RIPK1), a key enzyme involved in regulating cellular necroptosis [, ]. Researchers have investigated its potential as a PET imaging agent for visualizing RIPK1 activity.

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 serves as a PET imaging agent for visualizing monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid and inflammatory signaling []. This radioligand exhibits reversible binding kinetics, enabling the quantitative assessment of MAGL levels.

N-[5-Bromo-2-methylpyridine-3-yl]acetamide

Compound Description: This compound serves as a key intermediate in synthesizing novel pyridine-based derivatives via the Suzuki cross-coupling reaction []. These derivatives have demonstrated various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic properties.

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine

Compound Description: This class of compounds has been investigated for their potential antimicrobial properties []. Researchers synthesized a series of derivatives with varying aryl substituents and evaluated their in vitro activity against a panel of bacterial and fungal strains.

(4-Chlorophenyl)(5-methylpyrazin-2-yl)methanone

Compound Description: This compound acts as a crucial intermediate in the synthesis of (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives, which were studied for their antimicrobial properties [].

(E)-2-Amino-N′-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide

Compound Description: This compound’s crystal structure has been determined [].

(3-(2-Chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine (3-CPTHIQM)

Compound Description: The crystal structure of 3-CPTHIQM has been analyzed []. This compound's potential as a cancer inhibitor has been investigated through molecular docking studies.

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Compound Description: This compound serves as a key intermediate in the synthesis of COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties [, , ].

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide

Compound Description: Researchers have focused on improving the synthesis of this compound [].

(E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide

Compound Description: This compound has potential insecticidal activity [].

1-(5-Methyl-4H-pyrazol-3-yl)methanamine

Compound Description: Derivatives of 1-(5-Methyl-4H-pyrazol-3-yl)methanamine were synthesized and investigated for their antibacterial activities [].

3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones

Compound Description: This class of compounds are used in synthesizing 4-heterosubstituted 2-aryl[1,8]naphthyridines [].

2,4-Dichloro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide

Compound Description: NiII, CuII, and ZnII complexes of this compound were synthesized and studied for their DNA binding, cleavage, and antibacterial properties [].

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

Compound Description: NLX-204 is an aryloxyethyl derivative designed as a “biased agonist” of serotonin 5-HT1A receptors []. This compound demonstrated robust antidepressant-like activity in preclinical studies.

4-(5-((3-(Quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic Acid (20)

Compound Description: Compound 20 displayed inhibitory activity against human sirtuin 2 (SIRT2) [].

(5-Phenylfuran-2-yl)methanamine Derivatives

Compound Description: This class of compounds showed potent inhibitory activity against SIRT2 [].

1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine

Compound Description: This compound acts as a ligand in an erbium(III) complex, whose crystal structure has been determined [].

Iodido-(η6-benzene)(1-(pyridin-2-yl)-N-(p-fluoro-methanamine)-κ2N,Nʹ)ruthenium(II) Hexafluorophosphate

Compound Description: This ruthenium(II) complex, containing a pyridine-based ligand, has been structurally characterized [].

Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

Compound Description: Researchers have successfully synthesized this bis-heterocyclic compound through a pseudo-repetitive Ugi-Zhu five-component reaction [].

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

Compound Description: This compound was synthesized via a polyphosphoric acid condensation route [].

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

Compound Description: JTS-653 is a novel transient receptor potential vanilloid 1 (TRPV1) antagonist []. Preclinical studies demonstrated its potent analgesic effects.

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

Compound Description: AM803 (also known as GSK2190915) is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor []. It showed promising results in preclinical and clinical studies for treating asthma.

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

Compound Description: Researchers synthesized a series of 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, exploring their self-assembling properties for potential applications in drug delivery systems [].

2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine

Compound Description: This compound is synthesized from N-methyl-1-{(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methanamine using a direct alkylation approach [].

3-(1H-Indol-3-yl)-2-(4-methoxybenzyl)isoindolin-1-one Derivatives

Compound Description: Researchers investigated the mechanisms involved in synthesizing these derivatives, focusing on the roles of water and substrate catalysis [].

(E-2-Chloro-N-(3-hydroxy-5-hydroxymethyl)-2-methylpyridin-4-yl)methylene)acetohydrazide

Compound Description: The Ni(II) complex of this pyridoxal derivative was synthesized and studied for its DNA binding activity [].

Overview

(2-Methylpyridin-3-yl)methanamine, also known as 2-methyl-3-pyridinemethanamine, is an organic compound characterized by a pyridine ring substituted with a methyl group and an amine functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and applications as a building block in drug development.

Source

The compound can be synthesized through various methods, including reductive amination and other organic reactions that involve pyridine derivatives. It is often derived from commercially available pyridine derivatives or synthesized from simpler precursors.

Classification

(2-Methylpyridin-3-yl)methanamine belongs to the class of heterocyclic amines, specifically pyridine derivatives. It is categorized under organic compounds with nitrogen-containing functional groups, which are significant in pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of (2-Methylpyridin-3-yl)methanamine can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of reducing agents. For instance, cyanohydrins can be reduced to yield the desired amine derivatives .
  2. Direct Alkylation: Another approach is the alkylation of 3-pyridinemethanol with methyl iodide or other alkylating agents, leading to the formation of the methyl-substituted pyridine .
  3. Displacement Reactions: The compound can also be synthesized through displacement reactions involving halogenated pyridine derivatives and methanamine .

Technical Details

The choice of method often depends on the availability of starting materials and the desired yield. For example, reductive amination typically requires a controlled environment to achieve optimal yields without side reactions.

Molecular Structure Analysis

Structure

The molecular structure of (2-Methylpyridin-3-yl)methanamine features:

  • A pyridine ring (C5H4N) with a methyl group attached at the second position.
  • An amino group (-NH2) attached to the carbon adjacent to the nitrogen in the pyridine ring.
Chemical Reactions Analysis

Reactions

(2-Methylpyridin-3-yl)methanamine participates in various chemical reactions typical for amines and pyridine derivatives:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acid-Base Reactions: The amine can react with acids to form ammonium salts.
  3. Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or related compounds.

Technical Details

In synthetic chemistry, understanding these reactions allows for the design of more complex molecules by utilizing (2-Methylpyridin-3-yl)methanamine as a versatile intermediate.

Mechanism of Action

Process

The mechanism of action for compounds derived from (2-Methylpyridin-3-yl)methanamine often involves interaction with biological targets such as enzymes or receptors. For example, its derivatives may exhibit activity against certain neurotransmitter receptors or enzymes involved in metabolic pathways.

Data

Studies have shown that modifications to the pyridine ring or the amino group can significantly alter biological activity, making it crucial to explore structure-activity relationships .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or solid.
  • Solubility: Soluble in polar solvents such as water and alcohols due to its polar amino group.

Chemical Properties

  • Basicity: Exhibits basic properties due to the presence of the amino group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which are essential for characterizing this compound in research settings.

Applications

(2-Methylpyridin-3-yl)methanamine has several scientific uses:

  1. Pharmaceutical Development: It serves as a precursor for synthesizing various biologically active compounds, including potential antidepressants and analgesics .
  2. Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  3. Research Tool: Employed in studies examining receptor interactions and enzyme inhibition, contributing to our understanding of biochemical pathways.
Introduction to (2-Methylpyridin-3-yl)methanamine in Medicinal Chemistry

Historical Context of Pyridine-Based Aliphatic Amines in Drug Discovery

Pyridine-based aliphatic amines represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, balanced lipophilicity, and structural adaptability. The pyridine nucleus provides a stable aromatic heterocycle capable of serving as both hydrogen bond acceptor and donor, while the aliphatic amine moiety enables salt formation, solubility modulation, and direct engagement with biological targets through electrostatic interactions. Historically, derivatives like isoniazid (pyridine-4-carboxamide hydrazide) revolutionized tuberculosis (TB) chemotherapy in the 1950s, demonstrating the critical role of pyridine-containing compounds in anti-infective drug development [5].

The exploration of ortho- and meta-substituted pyridylmethylamines intensified with advances in synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, as demonstrated in the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, enabled efficient decoration of the pyridine ring with diverse aryl groups, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies [6]. This synthetic flexibility facilitated the optimization of pharmacological properties, including target binding affinity, metabolic stability, and membrane permeability. Computational analyses (e.g., DFT studies) further revealed that substituents on the pyridine core profoundly influence frontier molecular orbital energies and electrostatic potential surfaces, dictating interactions with biological macromolecules [6].

Table 1: Evolution of Key Pyridine-Based Aliphatic Amines in Anti-Infective Drug Discovery

Compound ClassKey Structural FeaturesBiological Target/ActivityLimitations
Isoniazid analogsPyridine-4-carboxamide hydrazideInhA enoyl-ACP reductase (Mycobacterial cell wall)Resistance development, hepatotoxicity
Early pyridylmethylaminesUnsubstituted pyridin-3-ylmethylamineBroad-spectrum screening hitsLow potency, poor selectivity
Modern derivatives2-Methyl-5-arylpyridin-3-ylmethylamineMmpL3 inhibition (Mycobacterial lipid transport)Variable metabolic stability

Emergence of (2-Methylpyridin-3-yl)methanamine as a Scaffold for Targeted Therapeutics

(2-Methylpyridin-3-yl)methanamine has emerged as a high-value scaffold specifically for targeting mycobacterial membrane protein large 3 (MmpL3), a critical transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis (M.tb). TMM is an essential precursor for synthesizing mycolic acid-containing cell wall components (trehalose dimycolate (TDM) and mycolyl arabinogalactan peptidoglycan (mAGP)), which constitute a formidable permeability barrier contributing to drug resistance and persistence [1] [3]. Structure-based drug design (SBDD) leveraging cryo-EM structures of M. smegmatis MmpL3 identified key pharmacophoric elements for inhibition: 1) a basic nitrogen for forming a critical hydrogen bond with Asp645 (disrupting proton relay), 2) an aliphatic or aromatic moiety occupying a hydrophobic S1 pocket (residues F260, S293, F649), and 3) an extended aromatic group filling a hydrophobic S2 pocket (residues I249, I297, V638, G641, L642, L686) [1] [3].

Derivatives of (2-Methylpyridin-3-yl)methanamine, exemplified by Compound 62 (a 5-aryl-2-methylpyridin-3-ylmethylamine), demonstrate exceptional potency against M.tb H37Rv (MIC = 0.016 μg/mL) and clinically isolated MDR/XDR-TB strains (MIC = 0.0039–0.0625 μg/mL) [1] [2]. Crucially, resistance generation studies confirmed the target specificity: a single nucleotide polymorphism in mmpL3 (S288T mutation) conferred resistance specifically to this pyridine-2-methylamine derivative, while the compound retained activity against strains resistant to other MmpL3 inhibitors like SQ109 [1] [2]. Mechanistically, these compounds disrupt the proton-motive force (PMF)-dependent lipid translocation by locking MmpL3 in a conformationally restricted state, as revealed by comparative cryo-EM structures of ligand-bound and apo-protein [3]. The 2-methyl group enhances π-stacking interactions with Tyr646 and improves metabolic stability relative to unsubstituted analogs, while the meta-aminomethyl group optimally positions the nitrogen for salt bridge formation with Asp645 [1].

Table 2: Structure-Activity Relationship (SAR) of Key (2-Methylpyridin-3-yl)methanamine Derivatives Targeting MmpL3

R¹ Group (5-Position)R² (Amine)MIC vs H37Rv (μg/mL)Key Pharmacokinetic ParameterTarget Engagement Evidence
4-Isopropylphenyl4,4-Dimethylpiperidinyl0.016 (Compound 62)CLₘᵢcᵣₒ = 28 μL/min/mg (moderate stability)S288T mutation confers resistance
Phenyl4,4-Dimethylpiperidinyl0.5NDReduced activity vs mutant strain
4-IsopropylphenylAzaspiro[3.4]octane0.0625NDResistant mutant generation possible
2-Naphthyl4,4-Dimethylpiperidinyl0.031Higher CLₘᵢcᵣₒConfirmed binding via SPR

Current Research Gaps in Mycobacterial Membrane Protein Targeting

Despite the promising profile of (2-Methylpyridin-3-yl)methanamine-based MmpL3 inhibitors, significant research gaps hinder their progression:

  • Mechanistic Understanding of Transport Inhibition: While cryo-EM structures (e.g., PDB 7K8B, 7K8C) reveal MmpL3-TMM complexes and inhibitor binding sites, the precise molecular mechanism by which inhibitors like Compound 62 block the conformational cycling essential for PMF-driven lipid flipping remains incompletely resolved [3] [7]. Dynamic simulations (e.g., molecular dynamics, target MD) suggest inhibitor binding traps the periplasmic domain (PD2) in a fixed orientation, preventing the coupled movement of transmembrane helices required for substrate translocation [3]. However, experimental validation of these proposed dynamics within the native mycobacterial membrane environment is lacking.

  • Overcoming Intrinsic and Acquired Resistance: Although the S288T mutation directly confirms MmpL3 targeting, its emergence in vitro highlights a vulnerability [1] [2]. The prevalence and fitness cost of this mutation in clinical MDR/XDR-TB isolates are unknown. Furthermore, compensatory mutations in other cell wall synthesis pathways (e.g., fbpA, pks13) could potentially confer cross-resistance, a phenomenon well-documented for first-line drugs like isoniazid and ethambutol [5]. Strategies to design inhibitors resilient to single-point mutations in MmpL3’s binding pocket (e.g., targeting conserved residues involved in proton relay like D-Tyr pairs) are underdeveloped.

  • Optimization of Drug-Like Properties: Many potent MmpL3 inhibitors, including advanced candidates like SQ109, suffer from suboptimal pharmacokinetics, notably high metabolic clearance (CLᵢₙₜ) or poor aqueous solubility [1] [5]. While Compound 62 shows moderate microsomal stability (CLᵢₙₜ = 28 μL/min/mg), further optimization for enhanced oral bioavailability and tissue penetration, particularly to granulomas harboring dormant bacilli, is needed. The impact of the 2-methylpyridin-3-ylmethylamine core on distribution into the mycobacterial cell wall compartment, a critical factor for efficacy, requires detailed investigation using methods like MALDI imaging mass spectrometry.

  • Target Validation in Non-Replicating Persisters: Most MmpL3 inhibitor evaluations focus on replicating M.tb. The essentiality of MmpL3 and the efficacy of its inhibitors against non-replicating persistent (NRP) bacteria – a major contributor to lengthy TB treatment – are less clear [5]. Transcriptomic data suggests mmpL3 expression decreases in some in vitro dormancy models, potentially reducing susceptibility. Evaluating Compound 62 and analogs in hypoxia-induced or nutrient-starved persistence models is crucial.

Table 3: Critical Research Gaps and Required Methodologies for Advancing (2-Methylpyridin-3-yl)methanamine-Based Therapeutics

Research GapCurrent LimitationRequired Investigative Approach
Inhibitor-Induced Conformational TrappingStatic cryo-EM structures limit dynamic understandingHydrogen-Deuterium Exchange MS (HDX-MS) with inhibitor-bound MmpL3; Advanced µs-scale MD simulations
Resistance ManagementS288T mutation confirmed in vitroDeep sequencing of clinical isolates pre/post exposure; Fitness cost assessment in animal models
PK/PD Optimization for Granuloma PenetrationModerate microsomal stability in vitroDevelopment of granuloma-on-chip models; PET imaging with radiolabeled analogs
Efficacy Against Non-Replicating PersistersLimited data in dormancy modelsEvaluation in hypoxia/NRP models (e.g., Wayne model); Assessment of MmpL3 expression in persisters

Properties

CAS Number

58539-64-3

Product Name

(2-Methylpyridin-3-yl)methanamine

IUPAC Name

(2-methylpyridin-3-yl)methanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3

InChI Key

YMROUWDKBBTAPS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)CN

Canonical SMILES

CC1=C(C=CC=N1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.